Panaxynol

Overview

Description

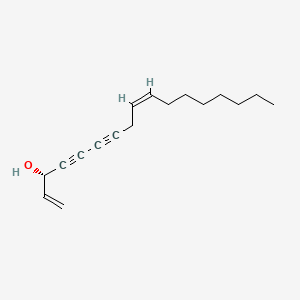

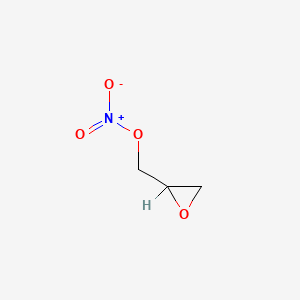

Falcarinol: carotatoxin or panaxynol , is a polyacetylene compound with the chemical formula C₁₇H₂₄O . It occurs naturally in several plant species, including carrots (Daucus carota), Panax ginseng , and ivy . In carrots, falcarinol is present at a concentration of approximately 2 mg/kg . As a toxin, it plays a protective role by defending plant roots against fungal diseases, such as liquorice rot, which causes black spots during storage .

Scientific Research Applications

Chemistry::

Biology and Medicine::Cell Apoptosis: Research suggests that falcarinol promotes cell death (apoptosis) in certain contexts.

Skin Effects: It acts as a covalent cannabinoid receptor type 1 inverse agonist , affecting keratinocytes in human skin.

- Due to its limited toxicity, falcarinol has potential applications in various industries, such as cosmetics and pharmaceuticals.

Mechanism of Action

The precise mechanism by which falcarinol exerts its effects involves interactions with cellular components, including receptors and signaling pathways. Further studies are needed to fully elucidate its mode of action.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Panaxynol interacts with various enzymes, proteins, and other biomolecules. It has been shown to have significant antimicrobial, antifungal, antiplatelet, anti-inflammatory, neuroprotective, antimutagenic, antiproliferative, and antitrypanosomal activities

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It has been demonstrated to prevent cisplatin-induced renal damage in LLC-PK1 porcine renal proximal tubular cells . It also induces DNA damage and apoptosis in macrophages in a dose-dependent manner . Furthermore, it has been shown to have a protective effect against cisplatin-induced apoptotic cell death .

Molecular Mechanism

The molecular mechanism of this compound’s action is complex and involves multiple pathways. It has been shown to act as a covalent cannabinoid receptor type 1 inverse agonist and block the effect of anandamide in keratinocytes, leading to pro-allergic effects in human skin . It also inhibits the phosphorylation of c-Jun N-terminal kinase (JNK), P38, and the expression of cleaved caspase-3 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to improve both chronic and acute murine colitis . It also ameliorates body weight loss and downregulates the mRNA expression of inflammatory mediators .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vivo studies have shown that this compound has a half-life of 1.5 hours when intravenously injected, and 5.9 hours when administered orally, with a moderate bioavailability of 50.4% . Mice show no signs of toxicity up to 300 mg/kg PO .

Metabolic Pathways

It is known that it is derived from the decarboxylation of fatty acids, probably of crepenynic acid .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. It has been shown that this compound concentrations were highest in colon tissue 2 hours post-treatment .

Preparation Methods

Synthetic Routes:: The biosynthesis of falcarinol starts with oleic acid (a fatty acid) and involves several enzymatic steps. Let’s break it down:

- Desaturation introduces a cis double bond at the carbon 9 position, forming linoleic acid .

- Further desaturation leads to crepenynic acid , which contains a triple bond .

- Isomerization and additional reactions yield falcarinol .

Industrial Production:: While natural sources provide falcarinol, industrial production methods are not commonly employed due to its low abundance and complex biosynthesis.

Chemical Reactions Analysis

Falcarinol undergoes various reactions:

Oxidation: It can be oxidized under specific conditions.

Reduction: Reduction reactions may occur at the triple bond.

Substitution: Substituents can be added to the molecule. Common reagents and conditions depend on the specific reaction. Major products include derivatives of falcarinol with modified functional groups.

Comparison with Similar Compounds

- Falcarinol shares structural features with oenanthotoxin and cicutoxin .

- Its unique properties make it distinct from other polyacetylenes.

properties

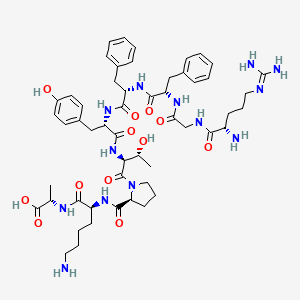

| { "Design of the Synthesis Pathway": "The synthesis pathway of Panaxynol involves several steps starting from commercially available starting materials. The key steps include the oxidation of a terpenoid precursor to form a ketone intermediate, followed by a Grignard reaction to form a tertiary alcohol. This is then followed by a series of functional group transformations to form the final product.", "Starting Materials": [ "Geraniol", "Sodium chlorite", "Sodium hydroxide", "Magnesium", "Diethyl ether", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium sulfate", "Sodium bicarbonate" ], "Reaction": [ "Oxidation of geraniol with sodium chlorite and sodium hydroxide to form geranial", "Formation of a Grignard reagent from geranial and magnesium in diethyl ether", "Addition of the Grignard reagent to a ketone intermediate to form a tertiary alcohol", "Conversion of the alcohol to a bromide using hydrobromic acid", "Reaction of the bromide with sodium bicarbonate to form an epoxide", "Ring opening of the epoxide with hydrochloric acid to form a diol intermediate", "Acetylation of the diol with acetic anhydride and pyridine to form Panaxynol" ] } | |

CAS RN |

81203-57-8 |

Molecular Formula |

C17H24O |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

(9E)-heptadeca-1,9-dien-4,6-diyn-3-ol |

InChI |

InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/b11-10+ |

InChI Key |

UGJAEDFOKNAMQD-ZHACJKMWSA-N |

Isomeric SMILES |

CCCCCCC/C=C/CC#CC#CC(C=C)O |

SMILES |

CCCCCCCC=CCC#CC#CC(C=C)O |

Canonical SMILES |

CCCCCCCC=CCC#CC#CC(C=C)O |

Appearance |

Solid powder |

Other CAS RN |

21852-80-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Panaxynol, (+)-Falcarinol, (+) Falcarinol, Falcarinol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Research indicates that panaxynol exhibits anti-cancer properties through several mechanisms, including:

- Induction of apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines, including human promyelocytic leukemia (HL60) cells [], pancreatic cancer cells [], and malignant melanoma cells []. This apoptotic effect is linked to the activation of caspase-3 and cleavage of poly (ADP-ribose) polymerase [].

- Cell cycle arrest: Studies have demonstrated that this compound can arrest cell cycle progression in cancer cells. For instance, it can arrest human malignant melanoma cells at the G1 phase, potentially by increasing the expression of p21 and decreasing cdc2 expression [].

- Inhibition of proliferation and self-renewal of cancer stem cells: Research suggests that this compound can inhibit the proliferation and self-renewal of cancer stem cells, specifically in pancreatic cancer. This effect is associated with the downregulation of Ki67, PCNA, and the blocking of the Wnt/β-catenin signaling pathway [].

ANone: this compound's neuroprotective effects are attributed to several mechanisms:

- Protection against oxidative stress: Studies show that this compound can protect neurons against oxidative stress induced by hydrogen peroxide. This protection is associated with an increase in SOD activity and a decrease in MDA formation in primary cultured neurons [].

- Promotion of neurite outgrowth: Research indicates that this compound can promote neurite outgrowth in PC12 cells, both independently and synergistically with nerve growth factor (NGF) [].

ANone: Yes, research suggests that this compound interacts with:

- Cannabinoid receptors: While exhibiting antagonistic activity towards CB1 receptors in vitro, falcarinol was found to aggravate histamine-induced oedema formation in skin, suggesting a complex interaction [].

- GABAA receptors: Falcarinol displays a complex interaction with GABAA receptors, showing both enhancement and inhibition of currents mediated by different subtypes. This modulation of GABAARs may contribute to its insecticidal and sedative activity [].

- Macrophages: this compound appears to selectively target macrophages, inducing DNA damage and apoptosis. This selective targeting is potentially linked to the inhibition of the STAT1 pathway and is considered a key mechanism for its anti-inflammatory effects in colitis [].

ANone: this compound (Falcarinol) is an aliphatic C17-polyacetylene. Its chemical structure is characterized by a long hydrocarbon chain containing two conjugated triple bonds (diyne) and two double bonds, one of which is conjugated with the diyne system. The molecule also contains a primary alcohol group.

ANone: The molecular formula of this compound is C17H24O, and its molecular weight is 244.37 g/mol.

A: Yes, spectroscopic data like UV, IR, MS, 1H NMR, and 13C NMR have been used to characterize this compound []. This data helps in confirming its structure and identifying it in plant extracts.

A: The stability of this compound is influenced by factors like temperature, light exposure, and storage medium. Research indicates a significant reduction in falcarinol content (almost 35%) in raw carrot cubes stored long-term []. Steam blanching resulted in a similar reduction, while freezing did not further reduce the content [].

A: Yes, processing methods like boiling can significantly reduce this compound content. For example, boiling carrot pieces for 12 minutes led to a 70% reduction compared to raw carrots [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1671973.png)

![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)

![5-(7-Methyl-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B1671977.png)